molecular formula C6H9ClF3N3 B1446027 [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride CAS No. 1432031-03-2

[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride

Cat. No. B1446027
CAS RN: 1432031-03-2
M. Wt: 215.6 g/mol
InChI Key: ZHXZAZRPDHFXIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9ClF3N3/c7-6(8,9)4-12-5(3-10)1-2-11-12/h1-2H,3-4,10H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride” are not fully documented. The available data does not provide information on its density, boiling point, melting point, or flash point .

Scientific Research Applications

Synthesis Techniques

  • Ambient-Temperature Synthesis : A study by Becerra et al. (2021) reports the ambient-temperature synthesis of similar pyrazolyl methanamine compounds, indicating the potential for efficient synthesis methods for compounds like [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride.

  • Highly Regioselective Synthesis : Alizadeh et al. (2015) describe a regioselective synthesis method for pyrazole derivatives, which may be applicable to the synthesis of [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride.

Chemical Properties and Reactions

  • Linker Length in Bioactive Conjugates : A study by Wen et al. (2018) on glucose-fipronil conjugates suggests that the structure and linker length of pyrazol derivatives significantly affect their bioactivity and hydrolysis rates.

  • Complex Formation with Cobalt(II) : Research by Choi et al. (2015) on cobalt(II) complexes involving pyrazolyl methanamine derivatives illustrates potential applications in forming metal complexes with specific geometries.

Biological and Pharmacological Applications

  • Potential Antipsychotic Agents : A study by Wise et al. (1987) on related pyrazole derivatives suggests potential applications in the development of novel antipsychotic agents.

  • Inhibitors of Fructose-1,6-bisphosphatase : Rudnitskaya et al. (2009) identify trifluoromethyl-substituted pyrazoles as inhibitors of FBPase, indicating a potential application in metabolic regulation.

properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)4-12-2-1-5(3-10)11-12;/h1-2H,3-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXZAZRPDHFXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CN)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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